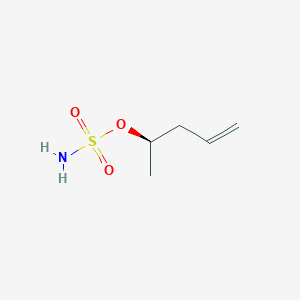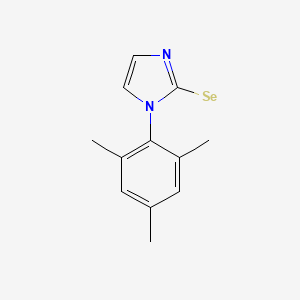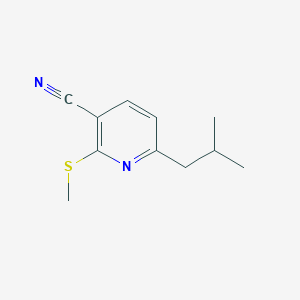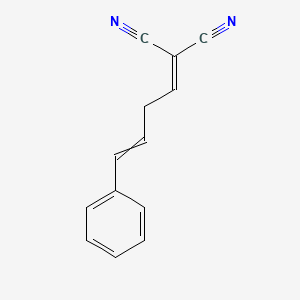
(4-Phenylbut-3-en-1-ylidene)propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Phenylbut-3-en-1-ylidene)propanedinitrile is an organic compound characterized by the presence of a phenyl group attached to a butenylidene chain, which is further connected to a propanedinitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylbut-3-en-1-ylidene)propanedinitrile typically involves the reaction of phenyl isothiocyanate with propanedinitrile or ethyl cyanoacetate in the presence of a base such as potassium hydroxide (KOH) in ethanol. The reaction proceeds through the formation of ketene N,S-acetal intermediates, which then undergo cyclocondensation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反应分析
Types of Reactions
(4-Phenylbut-3-en-1-ylidene)propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and butenylidene groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include cyanoacetamide, phenyl isothiocyanate, and various bases such as KOH. Reaction conditions often involve solvents like ethanol and specific temperature and pressure settings to optimize the yield .
Major Products Formed
The major products formed from the reactions of this compound include various substituted derivatives, such as 5-substituted 2-ylidene-1,3-thiazolidin-4-ones, which have demonstrated significant anticancer and antioxidant activities .
科学研究应用
(4-Phenylbut-3-en-1-ylidene)propanedinitrile has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anticancer and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel anticancer agents.
Industry: Utilized in the production of specialized chemicals and materials
作用机制
The mechanism of action of (4-Phenylbut-3-en-1-ylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit Pim-1 kinase activity, leading to the induction of apoptosis in cancer cells. This inhibition occurs through binding to the active ATP pocket of Pim-1, resulting in the disruption of cellular processes essential for cancer cell survival .
相似化合物的比较
Similar Compounds
(2-Oxo-4-phenylbut-3-en-1-ylidene)indolin-2-ones: These compounds share structural similarities and have been studied for their anticancer activities.
5-Substituted 2-ylidene-1,3-thiazolidin-4-ones: These derivatives also exhibit significant biological activities and are synthesized using similar methods.
Uniqueness
(4-Phenylbut-3-en-1-ylidene)propanedinitrile is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form various biologically active derivatives makes it a valuable compound for scientific research and potential therapeutic applications.
属性
CAS 编号 |
640274-82-4 |
|---|---|
分子式 |
C13H10N2 |
分子量 |
194.23 g/mol |
IUPAC 名称 |
2-(4-phenylbut-3-enylidene)propanedinitrile |
InChI |
InChI=1S/C13H10N2/c14-10-13(11-15)9-5-4-8-12-6-2-1-3-7-12/h1-4,6-9H,5H2 |
InChI 键 |
XBEFZRWHLCJGSW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CCC=C(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


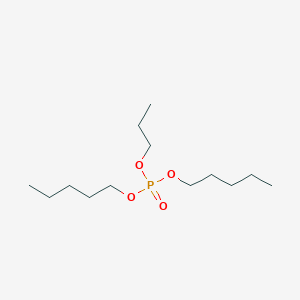
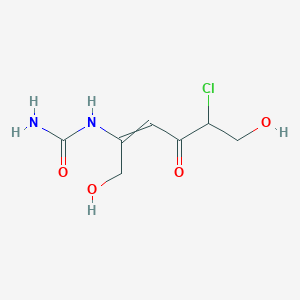
![Quinoxaline, 2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)-](/img/structure/B12600229.png)
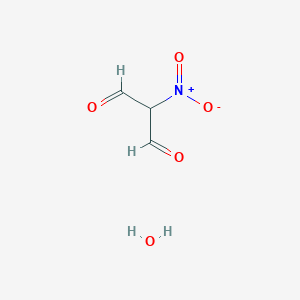
![N-Cyclopentyl-2-[(8-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12600242.png)
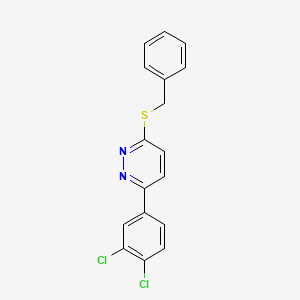
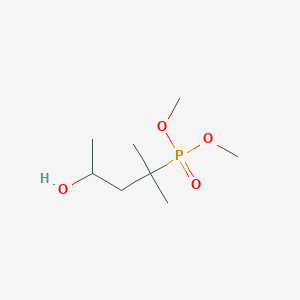
![Pyrrolidine, 2-methyl-1-[[6-(2-thienyl)-3-pyridinyl]carbonyl]-](/img/structure/B12600255.png)
![3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile](/img/structure/B12600258.png)
![3-(Decyloxy)-6-{[4-(decyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12600266.png)

